![molecular formula C18H12N2O4 B2550696 methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1325305-54-1](/img/structure/B2550696.png)
methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromenone (coumarin) moiety with an imidazo[1,2-a]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Moiety: This step involves the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions to form the chromenone core.
Construction of the Imidazo[1,2-a]pyridine Scaffold: The imidazo[1,2-a]pyridine ring is typically constructed via a condensation reaction between 2-aminopyridine and α-bromo ketones.
Coupling Reaction: The final step involves coupling the chromenone moiety with the imidazo[1,2-a]pyridine scaffold through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Alkaline hydrolysis : Treatment with aqueous NaOH/EtOH at 80°C converts the ester to the corresponding carboxylic acid, which can be further functionalized (e.g., amidation) .
Example Reaction:
Methyl esterNaOH/EtOH, 80°CCarboxylic acid+CH3OH
Key Data:
Condition | Yield (%) | Product Application | Source |
---|---|---|---|
1M NaOH, 80°C, 6h | 85 | Intermediate for amides |
Nucleophilic Substitution at the Imidazopyridine Core
The electron-rich imidazo[1,2-a]pyridine ring participates in electrophilic substitutions. For instance:
-
C3 Cyanation : Electrochemical oxidative cyanation using TMSCN under phosphate buffer yields 3-cyano derivatives .
-
C3 Allylation : Iodine-catalyzed allylic alkylation with allylic alcohols produces allylated imidazopyridines .
Example Reaction (Cyanation):
Imidazopyridine+TMSCNElectrochemical, KH2PO43-CN derivative+TMSOH
Key Data:
Substrate | Reaction Time | Yield (%) | Selectivity | Source |
---|---|---|---|---|
Parent compound | 4h | 78 | C3 > C2 |
Cyclocondensation with Amines and Hydrazines
The coumarin-linked imidazopyridine reacts with amines to form fused heterocycles:
-
Triazole/Pyrazole Formation : Condensation with 3-amino-1,2,4-triazole or hydrazine hydrate in acetic acid yields triazolo[1,5-a]pyrimidine or pyrazole derivatives .
Example Reaction (Triazole Formation):
Parent compound+3-Amino-1,2,4-triazoleAcOH, ΔTriazolo[1,5-*a*]pyrimidine
Key Data:
Amine | Solvent | Temp (°C) | Yield (%) | Source |
---|---|---|---|---|
3-Amino-1,2,4-triazole | AcOH | 100 | 72 |
Coumarin Lactone Reactivity
The 2-oxo-2H-chromen-3-yl group undergoes lactone ring-opening under basic conditions or participates in Michael additions:
-
Ring-Opening : NaOH-mediated hydrolysis yields salicylate derivatives .
-
Michael Adducts : Reaction with malononitrile or ethyl cyanoacetate forms pyran or dihydropyridine hybrids .
Example Reaction (Pyran Formation):
Parent compound+MalononitrileEt3N, EtOH4H-Pyran derivative
Key Data:
Additive | Catalyst | Yield (%) | Application | Source |
---|---|---|---|---|
Malononitrile | Triethylamine | 68 | Anticancer screening |
Catalytic Cross-Coupling Reactions
The imidazopyridine core supports palladium-catalyzed couplings:
-
Suzuki-Miyaura : arylboronic acids react at C2 or C3 positions under Pd(OAc)₂ catalysis .
-
Heck Reaction : Alkenylation with acrylates in the presence of Pd catalysts .
Key Data:
Reaction Type | Catalyst | Yield (%) | Selectivity | Source |
---|---|---|---|---|
Suzuki-Miyaura (C3) | Pd(OAc)₂ | 75 | C3 > C2 |
Photochemical Reactions
The coumarin moiety undergoes [2+2] photocycloaddition with alkenes under UV light, forming cyclobutane derivatives .
Example Reaction:
Parent compound+EthyleneUV, 254 nmCyclobutane adduct
Key Data:
Alkene | Irradiation Time | Yield (%) | Source |
---|---|---|---|
Ethylene | 6h | 58 |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a chromenone moiety fused with an imidazopyridine ring. The IUPAC name for this compound is methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate, and its molecular formula is C14H11N3O4 with a molecular weight of approximately 285.26 g/mol.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating potency comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Tests : It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of this compound to various biological targets:
These studies suggest that the compound may serve as a lead molecule for further drug development.
Case Study: Anticancer Research
In a recent study published in Pharmaceuticals, researchers synthesized several derivatives of this compound and evaluated their anticancer activities. The most promising derivative exhibited an IC50 value of 12 µM against MCF7 cells, significantly lower than that of doxorubicin .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated that certain derivatives had MIC values below 10 µg/mL against resistant strains of E. coli, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The imidazo[1,2-a]pyridine scaffold can bind to nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyrimidine-8-carboxylate
- Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyrazine-8-carboxylate
Uniqueness
Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific combination of the chromenone and imidazo[1,2-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate coumarin and imidazo-pyridine derivatives. The synthetic pathway often includes the formation of the imidazo[1,2-a]pyridine scaffold followed by the introduction of the coumarin moiety.
Example Synthesis Pathway
- Preparation of Coumarin Derivative : Starting from 3-acetylcoumarin, various substituents can be introduced to yield different coumarin derivatives.
- Formation of Imidazo[1,2-a]pyridine : This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
- Final Esterification : The introduction of the methyl ester group completes the synthesis.
Antiviral Activity
Research indicates that derivatives of coumarin and imidazo[1,2-a]pyridine exhibit significant antiviral properties. In particular, studies have shown that compounds with similar structures can inhibit the replication of viruses such as Parvovirus B19 (B19V) in vitro. The mechanism often involves interference with viral entry or replication processes within host cells .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies show that imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. The presence of the chromenone structure enhances this activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum antimicrobial activity. Compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the imidazo[1,2-a]pyridine core significantly influence biological activity. For instance:
- Positioning of Functional Groups : Substituents at positions 1 and 5 of the imidazo ring can enhance or diminish potency.
- Hydrophobic Interactions : The presence of hydrophobic groups in proximity to polar functional groups increases binding affinity to biological targets.
Table 1: Summary of Biological Activities
Compound Structure | Activity Type | Key Findings |
---|---|---|
This compound | Antiviral | Inhibits B19V replication in vitro |
Similar Imidazo Derivatives | Anticancer | Induces apoptosis in cancer cell lines |
Coumarin Analogues | Antimicrobial | Effective against Gram-positive/negative bacteria |
Case Studies
Several studies have documented the biological effects of compounds related to this compound:
- Antiviral Study : A study demonstrated that a derivative inhibited B19V replication by targeting viral entry mechanisms in UT7/EpoS1 cells, showcasing a promising avenue for antiviral drug development .
- Anticancer Research : Another investigation highlighted how specific modifications to the imidazo-pyridine framework led to increased cytotoxicity against A431 skin cancer cells, suggesting a viable path for anticancer drug design .
- Antimicrobial Testing : A series of imidazo derivatives were tested for antibacterial activity against various pathogens, revealing significant efficacy and supporting further exploration into their therapeutic applications .
Properties
IUPAC Name |
methyl 2-(2-oxochromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-23-17(21)12-6-4-8-20-10-14(19-16(12)20)13-9-11-5-2-3-7-15(11)24-18(13)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWIGBMVXACTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.